Cas no 294848-84-3 ((E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine)

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine is a brominated indole derivative featuring a methoxyimino functional group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of biologically active molecules, particularly those targeting indole-based pharmacophores. The presence of the 5-bromo substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. The (E)-configured imine moiety offers stereochemical stability, making it suitable for applications in medicinal chemistry and materials science. Its well-defined structure and functional group compatibility facilitate precise modifications for research and development purposes.
(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine structure
294848-84-3 structure
Product name:(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine
CAS No:294848-84-3
MF:C10H9BrN2O
Molecular Weight:253.095261335373
MDL:MFCD02169767
CID:5175391

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine 化学的及び物理的性質

名前と識別子

    • (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine
    • MDL: MFCD02169767
    • インチ: 1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3
    • InChIKey: CTSYBEIMJUDRKI-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Br)C=C2)C(C=NOC)=C1

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB346434-100 mg
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime; .
294848-84-3
100 mg
€208.80 2023-07-19
Key Organics Ltd
MS-2033-100MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
100mg
£146.00 2025-02-08
abcr
AB346434-100mg
5-Bromo-1H-indole-3-carbaldehyde O-methyloxime; .
294848-84-3
100mg
€283.50 2025-02-20
Key Organics Ltd
MS-2033-5MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
MS-2033-1MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
MS-2033-20MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-2033-50MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-2033-10MG
5-bromo-1H-indole-3-carbaldehyde O-methyloxime
294848-84-3 >90%
10mg
£63.00 2025-02-08

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine 関連文献

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amineに関する追加情報

(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine: A Comprehensive Overview

The compound with CAS No. 294848-84-3, commonly referred to as (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a brominated indole moiety and a methoxyamine group connected via a methylene bridge in the (E)-configuration. The indole core is a well-known heterocyclic structure that forms the basis of numerous bioactive compounds, including tryptophan derivatives and various pharmaceutical agents.

Recent studies have highlighted the potential of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine as a promising candidate in drug discovery efforts, particularly in the development of anticancer agents. The bromine substitution at the 5-position of the indole ring is thought to enhance the molecule's stability and bioavailability, while the methoxyamine group introduces additional functional diversity. This combination makes the compound an attractive target for researchers exploring novel therapeutic interventions.

One of the most intriguing aspects of this compound is its ability to modulate key cellular pathways involved in cancer progression. For instance, preclinical studies have demonstrated that (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine can inhibit the activity of certain kinases, which are critical for tumor growth and metastasis. These findings suggest that the compound may serve as a lead molecule for developing targeted therapies aimed at combating aggressive cancers.

In addition to its pharmacological applications, (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine has also been studied for its potential role in enzyme inhibition and receptor modulation. Researchers have reported that the compound exhibits selective binding to specific G-protein coupled receptors (GPCRs), which are implicated in various physiological processes, including inflammation and neurotransmission. This dual functionality underscores the versatility of this molecule and opens up new avenues for its application in diverse therapeutic areas.

The synthesis of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has been particularly instrumental in constructing the indole-methoxyamine framework efficiently. Such advancements in synthetic methodology not only enhance the scalability of this compound but also pave the way for further structural modifications to optimize its pharmacokinetic properties.

From a structural standpoint, the (E)-configuration of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine plays a crucial role in determining its biological activity. The planar arrangement of substituents around the double bond facilitates specific molecular interactions, such as hydrogen bonding and π–π stacking, which are essential for targeting key biomolecules. Computational studies using molecular docking simulations have provided valuable insights into how this compound interacts with its intended biological targets at the atomic level.

Looking ahead, ongoing research is focused on elucidating the mechanism of action of (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine in greater detail. By employing advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists aim to uncover how this compound modulates cellular signaling pathways at both molecular and systems levels. Such knowledge will be instrumental in refining its therapeutic profile and addressing any potential off-target effects.

In conclusion, (E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine represents a compelling example of how structural diversity can be harnessed to design innovative therapeutic agents. With its unique chemical architecture and promising biological properties, this compound continues to be a focal point for researchers striving to develop next-generation medicines.

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Amadis Chemical Company Limited
(CAS:294848-84-3)(E)-[(5-bromo-1H-indol-3-yl)methylidene](methoxy)amine
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Purity:99%
はかる:100mg
Price ($):168.0